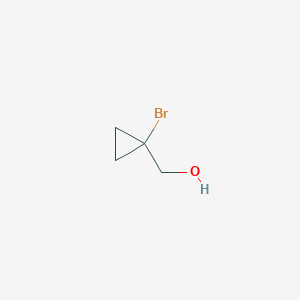

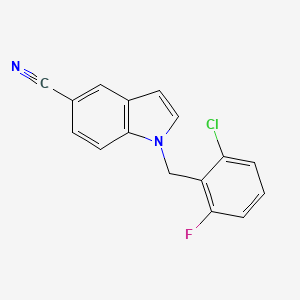

![molecular formula C16H15NO3S B2759236 N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034378-21-5](/img/structure/B2759236.png)

N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of benzo[b]thiophene-2-carboxamide derivatives designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses to achieve valid antitumor efficacy .

Applications De Recherche Scientifique

Synthesis and Reactivity

Research on the synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide has been a significant area of interest. The synthesis processes often involve coupling reactions, electrophilic substitution, and cyclization reactions, providing a foundation for exploring the chemical properties and potential applications of these compounds. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which underwent further reactions to produce various electrophilically substituted derivatives (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Some derivatives of furan and thiophene carboxamide have been explored for their antimicrobial activity. Popiołek, Biernasiuk, and Malm (2016) designed, synthesized, and evaluated a new series of furan/thiophene-1,3-benzothiazin-4-one hybrids for in vitro antimicrobial activities, revealing significant efficacy against various bacteria and yeasts (Popiołek, Biernasiuk, & Malm, 2016).

Catalytic Reactions and Synthesis of Heterocycles

Compounds such as furan and thiophene carboxylic acids have been employed as substrates in catalytic reactions to achieve selective alkenylation. Iitsuka et al. (2013) demonstrated the regioselective C3-alkenylation of thiophene-2-carboxylic acids using a rhodium/silver-catalyzed oxidative coupling, highlighting the versatility of these compounds in synthetic chemistry (Iitsuka et al., 2013).

Anticancer and Antiangiogenic Activity

The exploration of furan and thiophene derivatives for anticancer and antiangiogenic activities has yielded promising results. Romagnoli et al. (2015) synthesized a series of 3-arylaminobenzofuran derivatives, evaluating their antiproliferative activity against cancer cells and their in vivo potency in murine models, indicating the potential therapeutic applications of these compounds (Romagnoli et al., 2015).

Mécanisme D'action

Target of Action

The compound, also known as N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide, is a furan and thiophene derivative . Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, thiophene-based analogs have been recognized as a potential class of biologically active compounds

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy , and thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that furan and thiophene derivatives can interact with various biochemical pathways due to their wide range of biological and pharmacological properties .

Result of Action

Furan and thiophene derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

It is known that the biological activity of furan and thiophene derivatives can be influenced by various factors .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-19-13(12-6-4-8-20-12)10-17-16(18)15-9-11-5-2-3-7-14(11)21-15/h2-9,13H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLNVCNTXUWYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

![3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2759164.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)

![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)